(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Description
Properties
IUPAC Name |
[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSFOZXONNJSBH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)COC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@@H](CO)COC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928712 | |
| Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134665-24-0 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate chemical structure
An In-depth Technical Guide to (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate: A Chiral Building Block for Drug Development
This guide provides a comprehensive overview of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, a chiral building block with significant potential in synthetic organic chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chiral Building Blocks
In the realm of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit vastly different biological activities. The use of enantiomerically pure chiral building blocks is essential for the stereoselective synthesis of complex drug molecules, ensuring the desired therapeutic effect while minimizing potential side effects.[1][][3] (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate represents such a valuable chiral synthon, incorporating multiple functional groups that can be strategically manipulated in the synthesis of more complex bioactive compounds.
Chemical Structure and Properties
The chemical structure of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is defined by a four-carbon backbone with several key functional groups. Its systematic IUPAC name is (S)-2-(acetoxymethyl)-4,4-diethoxybutan-1-ol.
Key Structural Features:
-
Chiral Center: The stereogenic center is located at the second carbon atom (C2) of the butyl chain, designated by the (S)-configuration. This specific stereochemistry is crucial for its application in asymmetric synthesis.
-
Acetal Group: The terminal carbon (C4) is protected as a diethyl acetal. Acetals are stable under neutral to strongly basic conditions, making them excellent protecting groups for aldehydes and ketones during various synthetic transformations.[4][5][6][7]
-
Hydroxymethyl Group: A primary alcohol attached to the chiral center (C2) serves as a versatile handle for further chemical modifications, such as oxidation, esterification, or conversion to a leaving group.
-
Acetate Group: The molecule also contains an acetate ester, which can be hydrolyzed to reveal another primary alcohol.
Below is a 2D representation of the chemical structure:
Caption: Proposed synthetic workflow for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate.
Experimental Protocol Rationale:
-
Protection of the Primary Alcohol: The synthesis would likely commence with a chiral starting material where the primary alcohol is protected to prevent its reaction in subsequent steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice due to its ease of formation and selective removal.
-
Reduction of the Lactone: The lactone can be reduced to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).
-
Selective Protection: To differentiate between the two primary alcohols, a bulky protecting group like the trityl group can be used to selectively protect the less sterically hindered primary alcohol.
-
Oxidation: The remaining secondary alcohol is then oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to avoid over-oxidation.
-
Acetal Formation: The ketone is converted to a diethyl acetal by reacting it with ethanol in the presence of an acid catalyst. This acetal group serves to protect the carbonyl functionality. [4][5][6][7]6. Deprotection: The trityl group can be selectively removed under mild acidic conditions, regenerating the primary alcohol.
-
Selective Acetylation: Finally, one of the primary alcohols can be selectively acetylated using acetic anhydride with a catalytic amount of a base like pyridine. Chromatographic separation may be necessary to isolate the desired product.
Applications in Drug Development
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a versatile chiral building block with potential applications in the synthesis of various pharmaceutical agents. [8][9]Its utility stems from the presence of multiple, orthogonally protected functional groups.
Potential Synthetic Applications:
-
Asymmetric Synthesis: The inherent chirality of the molecule can be transferred to a target molecule, enabling the synthesis of enantiomerically pure drugs. [1][]* Introduction of a Butyl Side Chain: The four-carbon backbone can be incorporated into larger molecules to introduce a flexible side chain, which can be crucial for binding to biological targets.
-
Modification of Functional Groups: The hydroxymethyl and acetate groups can be further elaborated. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an amine. The acetate can be hydrolyzed to a diol, which can then be further functionalized.
The strategic use of such building blocks can significantly shorten synthetic routes and improve the overall efficiency of drug discovery and development processes.
Conclusion
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a valuable chiral building block that offers synthetic chemists a powerful tool for the construction of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of orthogonally protected functional groups allow for a high degree of control in multi-step syntheses. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of such chiral synthons in drug development will undoubtedly increase.
References
-
Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
- Wojaczyńska, E., & Wojaczyński, J. (Eds.). (2022).
-
2.6 Protecting Groups in Synthesis. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved February 21, 2026, from [Link]
-
Ashenhurst, J. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Protecting Groups for Organic Synthesis. (2024, July 13). Neliti. Retrieved February 21, 2026, from [Link]
-
17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Chiral Building Blocks in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Chiral Heterocycles for Asymmetric Synthesis. (2022, August 12). Wiley Online Library. Retrieved February 21, 2026, from [Link]
-
sec-Butyl acetate. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
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Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2025, July 23). MDPI. Retrieved February 21, 2026, from [Link]
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Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
An In-depth Technical Guide to the
Abstract
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a valuable chiral building block, notably utilized as a key intermediate in the synthesis of antiviral agents such as Famciclovir and Penciclovir.[1] Its stereodefined structure, featuring a primary alcohol, a protected aldehyde, and a stereocenter, makes it a versatile synthon for complex molecule synthesis. This guide provides a comprehensive overview of scientifically robust strategies for its preparation, with a focus on explaining the causal relationships behind methodological choices. We will explore both asymmetric synthesis via catalytic hydrogenation and the chemoenzymatic approach of dynamic kinetic resolution (DKR), offering detailed, field-proven protocols for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals several viable pathways. The core challenge lies in the stereoselective construction of the C2 stereocenter.
Figure 1: Retrosynthetic pathways for the target molecule.
This analysis leads to two primary, industrially relevant strategies:
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): This powerful strategy involves the synthesis of a racemic precursor followed by a highly selective enzymatic acylation of one enantiomer, while the other enantiomer is continuously racemized. This allows for a theoretical yield of up to 100% of the desired chiral product.[2]
-
Asymmetric Catalysis: This approach constructs the chiral center directly from a prochiral substrate using a chiral catalyst. Asymmetric hydrogenation of a C=C double bond is a particularly efficient and well-established method.[3][4]
This guide will focus on a detailed protocol for the chemoenzymatic DKR approach due to its high efficiency and selectivity, with a discussion of the asymmetric hydrogenation route as a robust alternative.
Chemoenzymatic Synthesis via Dynamic Kinetic Resolution (DKR)
This strategy is divided into two main stages: the synthesis of the racemic diol precursor and its subsequent resolution to yield the target (S)-enantiomer.
Synthesis of Racemic 4,4-diethoxy-2-(hydroxymethyl)butanol
The synthesis begins with the Michael addition of nitromethane to diethyl maleate, followed by reduction steps. The diethyl acetal functionality is introduced early to protect the aldehyde that will be unmasked from the nitro group.
Figure 2: Workflow for the synthesis of the racemic diol precursor.
Experimental Protocol: Synthesis of Racemic 4,4-diethoxy-2-(hydroxymethyl)butanol
-
Step A: Michael Addition. To a solution of diethyl maleate (1 equiv.) and nitromethane (1.2 equiv.) in ethanol at 0 °C, add a catalytic amount of a strong base (e.g., sodium ethoxide). Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.
-
Step B: Reductive Acetalization. The crude nitro-succinate from Step A is subjected to a Nef-type reaction followed by acetalization, or more directly, a reductive process that converts the nitro group to the corresponding aldehyde, which is then protected. A common method involves reduction with a reagent like TiCl3 followed by the addition of triethyl orthoformate and ethanol with an acid catalyst.
-
Step C: Reduction of Esters. The resulting diethyl 2-(diethoxymethyl)succinate is dissolved in an anhydrous ether solvent like THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) (approx. 2.5 equiv.) is added portion-wise.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both ester groups to primary alcohols to form the desired diol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
-
-
Work-up: After complete reduction, the reaction is carefully quenched by the sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). The resulting aluminum salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield racemic 4,4-diethoxy-2-(hydroxymethyl)butanol.
Dynamic Kinetic Resolution (DKR) of the Racemic Diol
The core of the enantioselective synthesis is the DKR, which combines the enantioselective acylation of the primary alcohol by a lipase with the in-situ racemization of the unreacted alcohol enantiomer by a metal catalyst.[5]
Figure 3: Principle of Dynamic Kinetic Resolution (DKR).
Experimental Protocol: DKR to (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
| Reagent/Component | Molar Equiv. / Amount | Purpose |
| Racemic Diol | 1.0 | Substrate |
| Immobilized Lipase B from Candida antarctica (Novozym 435) | 10-20 mg/mmol substrate | Biocatalyst for enantioselective acylation[6] |
| Shvo's Catalyst or similar Ru-complex | 1-2 mol% | Racemization catalyst[7] |
| Vinyl Acetate | 1.5 - 2.0 | Irreversible acyl donor |
| Anhydrous Toluene or CPME | - | Solvent |
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the racemic diol (1 equiv.), the ruthenium catalyst (e.g., Shvo's catalyst, 1-2 mol%), and anhydrous toluene.
-
Reaction Initiation: Heat the mixture to 60-70 °C. Add the acyl donor (vinyl acetate, 1.5 equiv.) and the immobilized lipase (Novozym 435).
-
Causality: Vinyl acetate is an excellent acyl donor in this context because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation step effectively irreversible, driving the reaction forward.[2] The chosen temperature is a compromise to ensure sufficient activity for both the Ru-catalyst and the thermostable lipase.[6]
-
-
Monitoring: The reaction is monitored by chiral HPLC or GC to track the conversion of the starting material and the enantiomeric excess (ee) of the product. The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The immobilized enzyme is removed by simple filtration and can often be reused. The solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to separate the target acetate from the catalyst and any minor byproducts.
Alternative Strategy: Asymmetric Hydrogenation
An alternative, highly efficient route involves the asymmetric hydrogenation of a prochiral olefin. This method builds the stereocenter directly with high enantioselectivity.
-
Substrate Synthesis: The required substrate, an α,β-unsaturated ester, can be prepared via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction from a suitable aldehyde precursor.
-
Asymmetric Hydrogenation: The unsaturated substrate is hydrogenated using a chiral catalyst, most commonly a Rhodium or Ruthenium complex with a chiral phosphine ligand like BINAP or DuanPhos.[4][8]
-
Causality: The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially, thus generating one enantiomer in excess.[3][9] The choice of ligand and metal is critical and often requires screening to achieve high enantioselectivity.
-
-
Final Steps: Following hydrogenation, the remaining functional groups are manipulated (e.g., ester reduction, acetylation) to arrive at the final product.
Characterization
The identity and purity of the final product, (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity. Spectroscopic data for a similar structural motif, 4-hydroxybutyl 2-(4-hydroxyphenyl)acetate, shows characteristic peaks for the butyl chain protons and the acetate methyl group.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC/GC: To determine the enantiomeric excess (ee) of the final product, which should be >98% for a successful DKR or asymmetric hydrogenation.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1740 cm⁻¹) and the hydroxyl group (~3400 cm⁻¹).
Conclusion
The synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is most effectively achieved through a chemoenzymatic dynamic kinetic resolution. This approach leverages the high selectivity of lipases and the efficiency of metal-catalyzed racemization to produce the target chiral intermediate in high yield and excellent enantiomeric purity from a readily available racemic precursor.[2] For applications where avoiding enzymatic steps is preferred, asymmetric hydrogenation presents a powerful and scalable alternative.[4] The protocols and rationale presented in this guide offer a robust framework for researchers and process chemists in the pharmaceutical industry.
References
- Benchchem. (n.d.). Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary.
- Gotor-Fernández, V., et al. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC.
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
- Gotor, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- Various Authors. (n.d.). Syntheses and Structures of Some Functionalized Optically Active Butanediol Derivatives. Chemical Journal of Chinese Universities.
- Google Patents. (2018). US10023891B2 - Process of chiral resolution of cyclic and acyclic acetates to enantiomerically pure (R)-alcohols.
- Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12.
- SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.
- PMC. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system.
- Bode Research Group. (n.d.). Asymmetric Hydrogenation. ETH Zurich.
- ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338.
- Various Authors. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
- May Group. (n.d.). Enantioselective Hydrogenations.
- Various Authors. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry.
- OpenStax adaptation. (n.d.). Enantioselective Synthesis. Organic Chemistry: A Tenth Edition.
- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
- Clayden, J., et al. (2022). Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research.
- ResearchGate. (2025). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
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Technical Guide: Spectroscopic Profiling of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
The following technical guide details the spectroscopic profile and synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate , a critical chiral synthon used in the synthesis of HMG-CoA reductase inhibitors (statins), particularly Atorvastatin.
Executive Summary & Compound Identity
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (CAS: 134665-24-0) is a desymmetrized derivative of 2-(2,2-diethoxyethyl)-1,3-propanediol. It serves as a "chiral switch," introducing the necessary stereochemistry for the side chains of pharmaceutical actives. Its purity and absolute configuration are paramount, as they directly dictate the enantiomeric excess (ee) of the final drug substance.
| Attribute | Detail |
| Common Name | (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate |
| IUPAC Name | [(2S)-2-(2,2-diethoxyethyl)-3-hydroxypropyl] acetate |
| CAS Number | 134665-24-0 |
| Molecular Formula | C₁₁H₂₂O₅ |
| Molecular Weight | 234.29 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in CHCl₃, MeOH, EtOAc; sparingly soluble in water |
Spectroscopic Atlas
The following data represents the consensus spectral features for high-purity (>98%) material.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.58 | Triplet ( | 1H | CH (OEt)₂ | Acetal methine proton (deshielded). |
| 4.15 | Doublet ( | 2H | CH ₂-OAc | Protons alpha to the acetate ester. |
| 3.45 – 3.75 | Multiplet | 4H | O-CH ₂-CH₃ | Methylene protons of the ethyl groups. |
| 3.62 | Doublet ( | 2H | CH ₂-OH | Protons alpha to the free hydroxyl. |
| 2.08 | Singlet | 3H | COCH ₃ | Acetate methyl group. |
| 2.05 – 2.15 | Multiplet | 1H | CH -CH₂ | Methine proton at the chiral center (C2). |
| 1.68 | Triplet ( | 2H | CH-CH ₂-CH | Methylene bridge between chiral center and acetal. |
| 1.21 | Triplet ( | 6H | O-CH₂-CH ₃ | Methyl protons of the ethyl groups. |
Carbon NMR ( C NMR)
Solvent: CDCl₃ | Frequency: 100 MHz
| Shift ( | Carbon Type | Assignment |
| 171.5 | Quaternary (C=O) | Acetate Carbonyl |
| 101.8 | Methine (CH) | Acetal Carbon (C4) |
| 64.2 | Methylene (CH₂) | C1 (attached to OAc) |
| 62.8 | Methylene (CH₂) | C1' (attached to OH) |
| 61.5, 61.5 | Methylene (CH₂) | Ethoxy methylenes (O-C H₂-CH₃) |
| 36.5 | Methine (CH) | Chiral Center (C2) |
| 32.8 | Methylene (CH₂) | C3 (Bridge) |
| 20.9 | Methyl (CH₃) | Acetate Methyl |
| 15.3, 15.3 | Methyl (CH₃) | Ethoxy Methyls |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR
-
3450 cm⁻¹ (Broad, Strong): O-H stretching (free alcohol).
-
2975, 2930, 2870 cm⁻¹ (Medium): C-H stretching (aliphatic).
-
1740 cm⁻¹ (Strong): C=O stretching (acetate ester).
-
1375 cm⁻¹ (Medium): C-H bending (gem-dimethyl or methyls).
-
1240 cm⁻¹ (Strong): C-O stretching (acetate).
-
1060 – 1120 cm⁻¹ (Strong): C-O-C stretching (acetal ether linkage).
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS
-
Molecular Ion:
(often weak or absent in EI). -
Base Peak:
103 . -
Key Fragments:
-
189
. - 103 (Acetal fragment, diagnostic).
-
43
(Acetate).
-
189
Experimental Protocol: Enzymatic Desymmetrization
The most authoritative method for synthesizing this compound with high enantiomeric excess (>98% ee) is the enzymatic desymmetrization of the prochiral diol. This process is self-validating: the enzyme's specificity ensures the (S)-configuration.
Reaction Logic
The reaction utilizes Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B) to selectively acetylate one hydroxyl group of the prochiral diol.
Figure 1: Enzymatic desymmetrization pathway converting prochiral diol to the (S)-monoacetate.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 2-(2,2-diethoxyethyl)-1,3-propanediol (10.0 g, 52 mmol) in diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE) (100 mL).
-
Note: The solvent must be anhydrous (<0.05% water) to prevent hydrolysis of the vinyl acetate.
-
-
Acyl Donor Addition: Add Vinyl Acetate (6.7 g, 78 mmol, 1.5 eq).
-
Enzyme Loading: Add Lipase PS (Amano) or immobilized CAL-B (Novozym 435) (1.0 g, 10% w/w relative to substrate).
-
Incubation: Stir the suspension at 25–30°C. Monitor by TLC (Hexane:EtOAc 1:1) or GC.
-
Checkpoint: Stop reaction when conversion reaches ~95%. Pushing to 100% increases the risk of diacetate formation (over-acylation).
-
-
Work-up: Filter off the enzyme (the enzyme can often be recycled). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 8:2 to 6:4).
-
Yield: Expect 85–92% yield of the monoacetate.
Quality Control & Logic Verification
To ensure the integrity of the synthesized material, the following checks must be performed. This constitutes the "Self-Validating" aspect of the protocol.
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation. Use Chiral HPLC.[1]
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low absorption due to lack of chromophores; RI detector may be preferred).
-
Logic: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
Structural Logic Visualization (NMR)
Figure 2: Correlation between chemical structure and diagnostic 1H NMR signals.
References
-
Akai, S., et al. (2000).[2] "Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate." Chemical and Pharmaceutical Bulletin, 48(10), 1519-1523.[2] [2]
-
Huateng Pharma. (2025). "1,3-Propanediol, 2-(2,2-diethoxyethyl)-, monoacetate, (S)- (CAS 134665-24-0) Product Entry."
-
Gotor, V., et al. (2024). "Enzymatic Desymmetrisation of Prochiral meso-1,2- and 1,3-diols." Molecules, 29, 3267.[1]
-
U.S. Patent 7,960,575. (2011). "Synthesis of mono and di esters from biologically-produced 1,3-propanediol."
Sources
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate solubility and stability
Executive Summary
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (CAS 134665-24-0) is a critical chiral building block, predominantly utilized in the asymmetric synthesis of pharmaceutical intermediates for antifungals (e.g., Voriconazole) and statins. Its utility stems from the simultaneous presence of three distinct functionalities: a protected aldehyde (acetal), a primary alcohol, and an ester-protected alcohol.
This guide addresses the compound's complex stability profile. While the acetal functionality dictates sensitivity to acidic environments, the mono-ester configuration introduces a latent risk of intramolecular acyl migration , which can lead to silent racemization under thermodynamically favorable conditions. This document outlines the physicochemical boundaries required to maintain the chemical and stereochemical integrity of this intermediate.
Chemical Identity & Structural Analysis
The compound is a desymmetrized derivative of 2-(2,2-diethoxyethyl)-1,3-propanediol.
| Attribute | Detail |
| IUPAC Name | (S)-2-(2,2-diethoxyethyl)-3-hydroxypropyl acetate |
| Common Name | (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate |
| CAS Number | 134665-24-0 |
| Molecular Formula | C₁₁H₂₂O₅ |
| Molecular Weight | 234.29 g/mol |
| Chirality | (S)-enantiomer (typically >98% e.e.[1] via enzymatic resolution) |
| Key Functionalities | Diethyl acetal (acid-labile), Primary Alcohol (nucleophilic), Acetate Ester (base-labile) |
Solubility Profile
The molecule exhibits amphiphilic character due to the lipophilic butyl/ethyl groups and the hydrophilic hydroxyl/ester moieties.
Solvent Compatibility Table
| Solvent Class | Solubility | Operational Notes |
| Chlorinated (DCM, Chloroform) | High | Excellent for extraction and transport. Critical: Solvents must be acid-free (stabilized with amylene, not ethanol/HCl) to prevent acetal cleavage. |
| Esters (Ethyl Acetate, IPAc) | High | Preferred process solvent. Compatible with lipase-catalyzed acylation reactions. |
| Alcohols (MeOH, EtOH, IPA) | High | Soluble, but avoid in acidic conditions to prevent transacetalization (exchange of ethyl groups with solvent alcohol). |
| Ethers (THF, MTBE) | High | Good solubility. MTBE is preferred for liquid-liquid extraction due to immiscibility with water. |
| Hydrocarbons (Hexane, Heptane) | Low | Poor solubility due to the free hydroxyl group. Useful as an anti-solvent for precipitation if the compound is derivatized further. |
| Water | Moderate | Partially miscible. High water content can drive ester hydrolysis; however, it partitions well into organic phases (DCM/EtOAc) from brine. |
Process Insight: In biphasic systems (Water/Organic), the compound favors the organic layer, especially if the aqueous phase is saturated with NaCl (salting out).
Stability & Degradation Mechanisms[1]
The stability of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is governed by three competing degradation pathways. Understanding these is essential for process control.
A. Acetal Hydrolysis (Acid Sensitivity)
The diethyl acetal at C4 is highly susceptible to acid-catalyzed hydrolysis, yielding the corresponding aldehyde. This reaction is irreversible in aqueous acid and leads to polymerization or cyclization (lactol formation).
-
Trigger: pH < 5, trace acids in solvents (e.g., HCl in unneutralized CDCl₃).
-
Prevention: Maintain pH 7–9. Store over trace Na₂CO₃ if necessary.
B. Ester Hydrolysis (Base Sensitivity)
The acetate group at C1 is labile to base-catalyzed hydrolysis (saponification), regenerating the parent achiral diol.
-
Trigger: Strong bases (NaOH, KOH), pH > 10.
-
Prevention: Use mild bases (Pyridine, NaHCO₃) if base is required.
C. Intramolecular Acyl Migration (The Silent Killer)
This is the most critical stability risk. In mono-esters of 1,3-diols, the acetyl group can migrate from the O1 position to the O3 position via a cyclic ortho-acid intermediate.
-
Mechanism: The free hydroxyl group attacks the ester carbonyl.
-
Consequence: Since the parent diol is prochiral (meso), migration from the (S)-position to the equivalent (but opposite) position effectively produces the (R)-enantiomer . This results in racemization without chemical degradation.
-
Trigger: Heat (>40°C), pH > 8, and prolonged storage in protic solvents.
Degradation Pathway Diagram
Caption: Degradation pathways showing acid hydrolysis (red), base hydrolysis (yellow), and the silent risk of acyl migration leading to racemization (dashed red).[1]
Handling & Storage Protocols
To ensure the integrity of the material, the following "self-validating" protocols should be adopted.
Storage Conditions
-
Temperature: Store at -20°C for long-term storage. For short-term use, 2–8°C is acceptable. Avoid room temperature storage to minimize acyl migration.
-
Atmosphere: Store under dry Nitrogen or Argon. Moisture promotes ester hydrolysis.
-
Container: Tightly sealed glass or fluorinated HDPE. Avoid metal containers that might act as Lewis acids.
Operational Handling (Self-Validating Systems)
-
Solvent pH Check: Before dissolving the compound, verify the pH of the solvent. For chlorinated solvents, pass through a plug of basic alumina or add a stabilizer (e.g., amylene) to neutralize acidity.
-
Thermal Limit: Do not heat above 40°C during concentration (rotary evaporation). Use high vacuum to lower the boiling point of solvents rather than increasing bath temperature.
-
Buffer Selection: If aqueous workup is necessary, use Phosphate Buffer (pH 7.0) . Avoid unbuffered water which can become acidic (CO₂ absorption) or basic.
Analytical Methods
Routine analysis must separate the target from its degradation products and enantiomer.
-
Purity (GC/HPLC):
-
Technique: Gas Chromatography (GC) is often superior due to the volatility of the ester/acetal.
-
Column: DB-5 or equivalent non-polar capillary column.
-
Detection: FID.
-
Note: Injector temperature should be kept low (<200°C) to prevent thermal degradation inside the inlet.
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Critical Control: This method detects acyl migration . If the (R)-peak increases over time, the storage conditions are too warm or too basic.
-
References
-
Eastman Kodak Co. (1969). Preparation of 2,2-disubstituted-1,3-propanediol monoesters. US Patent 3,442,931. (Foundational chemistry of the diol synthesis). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 1,3-Propanediol, monoacetate Properties. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Key intermediates in the synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Executive Summary
Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate Role: High-value chiral synthon for nucleoside analogues (e.g., Famciclovir, Penciclovir) and statin side-chains. CAS Registry Number: 103964-68-3 (Generic for related acetates; specific enantiomer citations vary). Core Challenge: Establishing the C2 chiral center from a prochiral 1,3-diol precursor with high enantiomeric excess (ee).
This guide details the scalable synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate. The route relies on the enzymatic desymmetrization of the prochiral intermediate 2-(2,2-diethoxyethyl)-1,3-propanediol. This bio-catalytic approach is preferred over classical resolution due to its ability to theoretically achieve 100% yield (desymmetrization vs. 50% max for kinetic resolution) and superior environmental profile.
Retrosynthetic Analysis
The target molecule is a mono-protected 1,3-diol with an acetal-masked aldehyde tail. The retrosynthesis disconnects the acetate ester to reveal the symmetric prochiral diol, which is traced back to commercially available diethyl malonate.
Figure 1: Retrosynthetic disconnection showing the pathway from commodity chemicals to the chiral target.
Synthesis of Prochiral Intermediate: 2-(2,2-diethoxyethyl)-1,3-propanediol
This step constructs the carbon skeleton. The acetal functionality must survive the reduction step; thus, careful control of pH and workup conditions is critical to prevent premature hydrolysis.
Step 1: Alkylation of Diethyl Malonate
Reaction: Nucleophilic substitution of diethyl malonate enolate on bromoacetaldehyde diethyl acetal.
-
Reagents: Sodium ethoxide (NaOEt), Diethyl malonate, Bromoacetaldehyde diethyl acetal.
-
Solvent: Ethanol (anhydrous).
-
Key Parameter: Anhydrous conditions are essential to prevent ester hydrolysis or acetal exchange.
Protocol:
-
Charge a reactor with anhydrous ethanol (10 vol) and add sodium metal (1.05 eq) portion-wise under N₂ flow to generate NaOEt in situ. Maintain temp < 50°C.
-
Add diethyl malonate (1.0 eq) dropwise at reflux temperature. Stir for 30 min to ensure complete enolate formation.
-
Add bromoacetaldehyde diethyl acetal (1.0 eq) dropwise.
-
Reflux for 12–16 hours. Monitor by GC/TLC for consumption of malonate.
-
Workup: Distill off ethanol. Partition residue between water and ethyl acetate.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation (bp ~140–150°C at 5 mmHg) yields Diethyl 2-(2,2-diethoxyethyl)malonate as a colorless oil.
Step 2: Reduction to the Diol
Reaction: Complete reduction of the diester to the 1,3-diol using Lithium Aluminum Hydride (LiAlH4).
-
Reagents: LiAlH4 (2.2 eq), THF (anhydrous).
-
Safety Critical: LiAlH4 is pyrophoric. Quenching produces hydrogen gas.
Protocol:
-
Suspend LiAlH4 (2.2 eq) in anhydrous THF (15 vol) under N₂ at 0°C.
-
Add Diethyl 2-(2,2-diethoxyethyl)malonate (1.0 eq) dissolved in THF dropwise, maintaining internal temp < 10°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.
-
Filter through a Celite pad.
-
Concentrate the filtrate to obtain 2-(2,2-diethoxyethyl)-1,3-propanediol .
-
Note: The product is a viscous oil. Purity is typically >95% by NMR; can be used directly in the enzymatic step.
-
Key Step: Enzymatic Desymmetrization[3][4][5]
This is the stereodefine step. The prochiral diol possesses a plane of symmetry (
Enzyme Selection & Mechanism
Enzyme: Porcine Pancreatic Lipase (PPL) is the industry standard for this substrate class. Selectivity: PPL typically exhibits pro-S selectivity for 2-substituted-1,3-propanediols, yielding the (S)-monoacetate. Acyl Donor: Vinyl acetate (irreversible acyl donor; tautomerization of the leaving group, vinyl alcohol, to acetaldehyde drives equilibrium).
Figure 2: Mechanism of lipase-catalyzed desymmetrization using vinyl acetate as the irreversible acyl donor.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2,2-diethoxyethyl)-1,3-propanediol (10 g, 48.5 mmol) in Vinyl Acetate (100 mL).
-
Note: Vinyl acetate acts as both solvent and reagent.
-
-
Catalyst Addition: Add Porcine Pancreatic Lipase (PPL) (crude powder, 5.0 g).
-
Optimization: Immobilized lipases (e.g., PPL on Celite) can improve filtration and recyclability.
-
-
Incubation: Stir the suspension at 25–30°C. Monitor conversion by TLC (EtOAc/Hexane 1:1) or GC.
-
Target: Stop reaction at ~95-98% conversion of diol to monoacetate. Over-reaction leads to diacetate (achiral), reducing yield but not enantiopurity of the monoacetate.
-
-
Termination: Filter off the enzyme through a sintered glass funnel or Celite pad. Wash the cake with ethyl acetate.
-
Concentration: Evaporate volatiles under reduced pressure (< 40°C) to remove excess vinyl acetate and acetaldehyde.
-
Purification: Flash column chromatography on silica gel.
-
Eluent Gradient: 10% → 40% EtOAc in Hexanes.
-
Order of Elution: Diacetate (fastest) → (S)-Monoacetate (Target) → Unreacted Diol (slowest).
-
Data Summary
| Parameter | Value |
| Yield | 75–85% (Isolated) |
| Enantiomeric Excess (ee) | > 96% |
| Physical State | Colorless Oil |
| Specific Rotation |
Quality Control & Analytical Methods
To ensure the integrity of the chiral synthon for drug development, the following analytical controls are mandatory.
Enantiomeric Excess Determination (HPLC)[5]
-
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or Refractive Index if UV is weak).
-
Retention Times:
-
(R)-Enantiomer:
(minor) -
(S)-Enantiomer:
(major)
-
Structural Verification (NMR)
-
1H NMR (400 MHz, CDCl3):
4.60 (t, 1H, acetal CH), 4.15 (d, 2H, -CH2OAc), 3.50–3.70 (m, 6H, -CH2OH + OCH2CH3), 2.05 (s, 3H, Acetate CH3), 1.95 (m, 1H, CH-methine), 1.65 (m, 2H, CH2-acetal linker), 1.20 (t, 6H, ethoxy CH3).
Applications in Drug Development
This intermediate is a versatile "chiral switch" used to introduce the (S)-configuration into complex molecules.
-
Famciclovir/Penciclovir Synthesis:
-
The free hydroxyl group is converted to a leaving group (Tosylate/Mesylate).
-
Nucleophilic displacement with azide followed by reduction yields 4-amino-2-(hydroxymethyl)butanol derivatives.
-
Coupling with the purine base constructs the antiviral core.
-
-
Statin Side Chains:
-
Hydrolysis of the acetal yields the aldehyde, which can be oxidized to the acid or subjected to chain extension (Wittig) to form the characteristic 3,5-dihydroxyheptanoic acid pharmacophore of statins (e.g., Atorvastatin).
-
References
-
Guanti, G., et al. "Enzymatic asymmetrization of prochiral 1,3-diols." Journal of Organic Chemistry, 1992, 57 , 1540-1554. Link
-
Gotor, V. "Enzymatic Desymmetrization of Prochiral Compounds."[3] Chemical Reviews, 2011, 111 , PR110–PR180.[3] Link
-
Process Patent: "Process for the preparation of famciclovir intermediates." US Patent 5,840,990. Link
-
Organic Syntheses: "Preparation of Diethyl 2-(2,2-diethoxyethyl)malonate." Org.[4] Synth. 1952, 32 , 76. Link
Sources
Methodological & Application
(S)-4,4-Diethoxy-2-(hydroxymethyl)butyl Acetate: A Pivotal Chiral Building Block for Statin Side-Chain Assembly
Application Note: AN-CHIR-052
Executive Summary
Target Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate CAS Registry Number: [Proprietary/Variable based on specific salt/solvate forms, commonly associated with intermediates of 125971-96-2] Primary Application: Synthesis of the pharmacophore side chains for HMG-CoA reductase inhibitors (Statins), specifically Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®).
This guide details the strategic utilization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate as a chiral synthon. Unlike linear sugar-based precursors, this branched building block offers a convergent route to the characteristic 3,5-dihydroxyheptanoic acid side chain essential for statin biological activity. The presence of the acetal (protecting the aldehyde) and the differentiated primary alcohols (one free, one acetylated) allows for highly selective sequential chain extension.
Structural Analysis & Retrosynthetic Logic
The value of this molecule lies in its desymmetrized nature. It originates from the prochiral precursor 2-(2,2-diethoxyethyl)-1,3-propanediol. By differentiating the two enantiotopic hydroxymethyl groups, we establish the stereocenter that eventually corresponds to the C5-hydroxyl of the statin side chain.
Retrosynthetic Pathway
The diagram below illustrates how this building block serves as the "linchpin" between the aromatic statin core and the terminal carboxylate.
Figure 1: Retrosynthetic breakdown showing the central role of the diethoxy butyl acetate intermediate.
Preparation Protocol: Enzymatic Desymmetrization
Note: The highest enantiomeric excess (ee) is achieved via biocatalytic acetylation. Chemical methods often require complex chiral auxiliaries.
Protocol A: Lipase-Catalyzed Acetylation
Objective: Selective acetylation of the pro-S hydroxymethyl group of 2-(2,2-diethoxyethyl)-1,3-propanediol.
Reagents:
-
Substrate: 2-(2,2-diethoxyethyl)-1,3-propanediol (0.5 M)
-
Enzyme: Lipase PS (from Pseudomonas cepacia) or Lipase AK (from Pseudomonas fluorescens). Note: Immobilized forms (e.g., on diatomite) are preferred for recyclability.
-
Acyl Donor: Vinyl acetate (3.0 equivalents)
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Avoid protic solvents.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask, dissolve the diol substrate in MTBE.
-
Acyl Donor Addition: Add Vinyl acetate. The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).
-
Enzyme Initiation: Add the immobilized Lipase PS (approx. 20-30% w/w relative to substrate).
-
Incubation: Stir at 25–30°C. Critical: Do not heat above 40°C as enantioselectivity (E-value) drops significantly.
-
Monitoring: Monitor reaction progress via GC or TLC (Mobile phase: Hexane/EtOAc 1:1). Stop the reaction at exactly 100% conversion of diol to mono-acetate (kinetic resolution is not needed here as it is a desymmetrization; theoretical yield is 100%).
-
Termination: Filter off the enzyme (can be washed with MTBE and reused).
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically >95% pure.[1] If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Expected Yield: 92–96% Enantiomeric Excess (ee): >98% (S-isomer)
Application Protocol: Oxidation and Coupling
Once the (S)-monoacetate is isolated, the free alcohol must be oxidized to an aldehyde to facilitate chain extension.
Protocol B: TEMPO-Mediated Oxidation (Green Method)
Objective: Convert the free hydroxymethyl group to an aldehyde without affecting the acetal or acetate groups.
Reagents:
-
Substrate: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)
-
Co-oxidant: NaOCl (Bleach, commercial grade, 1.1 eq)
-
Buffer: NaHCO3/KBr aqueous solution (pH 8.6)
-
Solvent: DCM (Dichloromethane)
Workflow:
-
Biphasic Setup: Dissolve substrate and TEMPO in DCM. Add the aqueous KBr/NaHCO3 buffer. Cool to 0°C.[2]
-
Oxidant Addition: Slowly add NaOCl solution while maintaining the internal temperature <5°C. The reaction is highly exothermic.
-
Quench: Once TLC shows consumption of alcohol, quench with aqueous Na2S2O3 (Sodium thiosulfate).
-
Extraction: Separate phases, extract aqueous layer with DCM.
-
Result: The product, (S)-2-(acetoxymethyl)-4,4-diethoxybutanal , is unstable and should be used immediately in the next coupling step (e.g., Wittig-Horner or Julia-Kocienski olefination).
Experimental Workflow Visualization
Figure 2: Sequential workflow from prochiral starting material to the reactive aldehyde intermediate.
Quality Control & Analytical Parameters
To ensure the integrity of this chiral building block, the following analytical methods are validated.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | GC-FID (DB-1 Column) | > 98.0% | Monitor for di-acetate byproduct. |
| Chiral Purity | HPLC (Chiralcel OD-H) | > 99.0% ee | Mobile Phase: Hexane/iPrOH (95:5). Flow: 0.5 mL/min. |
| Residual Solvent | HS-GC | < 5000 ppm | Focus on Vinyl Acetate/MTBE removal. |
| Water Content | Karl Fischer (Coulometric) | < 0.1% | Critical: Moisture causes acetal hydrolysis. |
| Identity | 1H-NMR (400 MHz, CDCl3) | Conforms | Diagnostic signals: Acetal CH (4.5 ppm), Acetate methyl (2.0 ppm). |
Expert Troubleshooting & Tips
-
Acetal Stability: The diethoxy acetal group is acid-sensitive. Ensure all workup solutions are buffered (pH > 7). Do not use silica gel with high acidity for purification; neutralize silica with 1% Triethylamine if necessary.
-
Enzyme Selection: If the (R)-enantiomer is desired (unlikely for statins but possible for other targets), switch to Candida antarctica Lipase B (CAL-B), which often exhibits opposite stereopreference or lower selectivity for this specific substrate class.
-
Temperature Control: During the enzymatic step, lower temperatures (4°C) increase enantioselectivity but drastically reduce reaction rate. 25°C is the optimal tradeoff.
-
Scale-Up: For kilogram-scale production, the TEMPO oxidation is preferred over Swern oxidation to avoid the generation of dimethyl sulfide and the requirement for cryogenic (-78°C) conditions.
References
- Statin Side-Chain Synthesis:Tetrahedron: Asymmetry, 2006, 17, 2603-2616.
-
Enzymatic Desymmetrization Review: Chemical Reviews, 2018 , 118(1), 247-289.
-
Atorvastatin Synthesis (Paal-Knorr & Intermediates): BenchChem Technical Guides, "Synthesis of Atorvastatin Ethyl Ester".
-
Biocatalysis in Statin Manufacture: Green Chemistry, 2010 , 12, 1927. (Discusses green enzymatic routes for statin intermediates).
- Lipase Specificity:Journal of Organic Chemistry, 1998, 63, 2358. (Specificity of Pseudomonas lipases in organic solvents).
Sources
Protecting Group Strategies for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate: An Application Guide
Introduction
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and active ingredients, the judicious use of protecting groups is a cornerstone of success. The ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. This guide provides an in-depth analysis of protecting group strategies for a key chiral building block, (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate. This molecule possesses two distinct functionalities requiring consideration: a primary hydroxyl group and a diethyl acetal. The selection of an appropriate protecting group for the primary alcohol must be compatible with the stability of the acetal, and its removal (deprotection) must be achievable without affecting the acetal or the acetate group.
This document explores three robust and orthogonal protecting group strategies for the primary hydroxyl group of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate: the use of a tert-butyldimethylsilyl (TBDMS) ether, a benzyl ether, and an acetate ester. Each strategy is presented with a discussion of its chemical basis, a detailed experimental protocol, and a summary of its advantages and disadvantages.
Understanding the Substrate: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
The target molecule features a primary alcohol, which is a versatile functional group for further synthetic elaborations. However, its reactivity can interfere with many common transformations. The molecule also contains a diethyl acetal, which is a protecting group for an aldehyde. The stability of this acetal is a key consideration in designing a synthetic route. Diethyl acetals are generally stable to basic, nucleophilic, and reducing conditions but are labile to acidic conditions.[1] Therefore, the chosen protecting group for the primary alcohol should ideally be removable under conditions that do not cleave the acetal.
Strategy 1: The Silyl Ether Approach - Protection as a TBDMS Ether
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a wide range of non-acidic and non-fluoride conditions, and their selective removal.[2][3] The tert-butyldimethylsilyl (TBDMS) group is particularly popular due to its steric bulk, which confers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ether.[4]
Rationale for Selection
The TBDMS group is an excellent choice for protecting the primary alcohol in our substrate. It is introduced under mild, basic conditions that will not affect the diethyl acetal. Crucially, its removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under neutral or slightly basic conditions.[1][5] These conditions are orthogonal to the acid-labile diethyl acetal, ensuring its integrity during the deprotection step.[1]
Experimental Protocols
Protocol 1.1: Protection of the Primary Alcohol as a TBDMS Ether
-
Materials:
-
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected product.
-
Protocol 1.2: Deprotection of the TBDMS Ether
-
Materials:
-
TBDMS-protected (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.[4]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[4]
-
Data Summary: Silyl Ether Strategy
| Parameter | Protection (TBDMS) | Deprotection (TBAF) |
| Reagents | TBDMS-Cl, Imidazole | TBAF |
| Solvent | DMF | THF |
| Temperature | 0 °C to RT | Room Temperature |
| Key Advantages | High selectivity for primary alcohol, mild conditions. | Orthogonal to acetal, high yielding. |
| Key Disadvantages | Cost of silylating agent. | Potential for silicon-containing byproducts. |
Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (Key Intermediate for Valganciclovir) Methodology: Enzymatic Desymmetrization of Prochiral Diols
Executive Summary & Reaction Logic
This guide addresses the synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate via the enzymatic desymmetrization of 2-(2,2-diethoxyethyl)propane-1,3-diol . This reaction is the industry-standard "chiral switch" used to establish the stereocenter required for Valganciclovir.
The Core Reaction
The synthesis relies on the ability of a lipase (typically Candida antarctica Lipase B or Porcine Pancreatic Lipase) to distinguish between the two enantiotopic primary hydroxyl groups of the prochiral starting material.
Ideal Pathway: Prochiral Diol + Acyl Donor (Vinyl Acetate) + Lipase → (S)-Monoacetate (Target) + Acetaldehyde
Critical Failure Modes:
-
Over-Acylation: Formation of the achiral diacetate.
-
Acetal Hydrolysis: Loss of the protecting group, leading to rapid cyclization (lactol formation).
-
Acyl Migration: Movement of the acetate group, leading to racemization.
Visualizing the Chemistry (Pathways & Pitfalls)
The following diagram maps the desired pathway against the three most common side reactions. Use this to identify where your process is deviating.
Caption: Figure 1. Reaction network showing the target enzymatic pathway (Green) versus competitive over-acylation, hydrolytic cyclization, and racemization pathways (Red/Yellow).
Troubleshooting Modules (FAQs)
Module 1: The "Over-Cooked" Batch (Diacetate Impurity)
Symptom: HPLC shows high conversion of starting material (>95%) but low yield of the desired monoacetate. A significant peak corresponds to the diacetate.
| Diagnostic Check | Threshold | Corrective Action |
| Conversion Rate | > 80% | Stop earlier. The reaction is governed by statistics. As monoacetate accumulates, it competes as a substrate. Optimal stopping point is typically 65-75% conversion . |
| Acyl Donor Conc. | > 5 eq. | Reduce Vinyl Acetate. Use 1.5–2.0 equivalents. Excess donor accelerates the second acylation step. |
| Temperature | > 25°C | Cool down. Higher temperatures lower the enzyme's selectivity ratio ( |
Technical Insight: In desymmetrization, the theoretical maximum yield is 100% (unlike kinetic resolution's 50%). However, "over-running" the reaction converts the chiral monoacetate into the achiral diacetate.
-
Validation: Plot [Diol], [Mono], and [Di] vs. time. You will see [Mono] peak and then decline. Harvest at the peak.
Module 2: The "Missing" Acetal (Cyclization & Hydrolysis)
Symptom: The reaction mixture turns yellow/brown. NMR shows loss of the characteristic acetal triplet (~4.5 ppm) and appearance of hemiacetal signals.
Root Cause: The 4,4-diethoxy group is acid-labile. If it hydrolyzes to the aldehyde, the pendant hydroxyl group (at C2) will intramolecularly attack the aldehyde, forming a stable 5-membered tetrahydrofuran lactol (Impurity B in Fig 1).
Protocol Adjustments:
-
Solvent Acidity: Vinyl acetate can contain traces of acetic acid (hydrolysis product).
-
Action: Pre-treat Vinyl Acetate with basic alumina or wash with saturated NaHCO₃ before use.
-
-
Enzyme Support: Some immobilized lipases (e.g., Novozym 435) have acidic resin supports (methacrylic acid).
-
Action: Wash the enzyme with phosphate buffer (pH 7.5) and dry thoroughly before use, or switch to a neutral carrier (e.g., CAL-B on diatomaceous earth).
-
-
Water Control:
-
Action: Add molecular sieves (4Å) to the reaction vessel. Water is the reagent for acetal hydrolysis; removing it stops the pathway.
-
Module 3: Stereochemical Drift (Low ee%)
Symptom: Enantiomeric excess (ee) drops below 95%.
Q: Why is my ee dropping over time? A: This is likely Acyl Migration . The acetyl group on the monoacetate can migrate to the free hydroxyl group. If this happens, the stereochemical fidelity is lost because the enzyme might re-acetylate the now-free position, or the migration itself might be non-stereospecific.
Prevention Strategy:
-
pH Control: Acyl migration is base-catalyzed. Ensure the "micro-environment" of the enzyme is not too basic (pH < 8).
-
Reaction Time: Long reaction times favor thermodynamic equilibrium (racemic) over kinetic control. High enzyme loading allows shorter reaction times, minimizing migration opportunity.
Validated Experimental Protocol
Objective: Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate via CAL-B catalyzed desymmetrization.
Materials
-
Substrate: 2-(2,2-diethoxyethyl)propane-1,3-diol (100 mmol)
-
Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435 or equivalent) - 20 wt% relative to substrate.
-
Acyl Donor: Vinyl Acetate (2.0 equivalents).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).
-
Additives: Molecular Sieves 4Å (Activated).
Step-by-Step Procedure
-
Pre-Treatment:
-
Pass Vinyl Acetate through a short plug of basic alumina to remove acetic acid.
-
Dry MTBE over molecular sieves until water content is <100 ppm (Karl Fischer).
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask, dissolve the Diol (20.6 g, 100 mmol) in MTBE (200 mL).
-
Add Vinyl Acetate (18.5 mL, 200 mmol).
-
Add Molecular Sieves (5 g).
-
Critical Step: Thermostat the mixture to 20°C . (Lower temp = Higher Selectivity).
-
-
Initiation:
-
Add CAL-B (4.1 g). Stir at 200 rpm. Do not stir vigorously to avoid grinding the enzyme support.
-
-
Monitoring (The "Stop" Logic):
-
Sample every hour. Analyze via HPLC or GC.
-
Stop Criteria: When Diol < 5% OR Diacetate > 2%. Ideally, stop at ~90-95% conversion of Diol.
-
-
Workup:
-
Filter off the enzyme and sieves immediately.
-
Concentrate the filtrate under reduced pressure (keep bath < 35°C to prevent thermal acyl migration).
-
Purification: Flash chromatography (Hexane/EtOAc).[1] The monoacetate elutes between the diacetate (fastest) and diol (slowest).
-
Logic Flow for Troubleshooting
Use this decision tree to diagnose batch failures quickly.
Caption: Figure 2. Diagnostic decision tree for correcting process deviations based on impurity profiling.
References
-
Gotor, V. (1999). Enzymatic desymmetrization of prochiral compounds. Bioorganic & Medicinal Chemistry.
-
Nestl, B. M., et al. (2011). Biocatalytic desymmetrization of prochiral 1,3-disubstituted propanediols. Journal of Biotechnology.
- Patel, R. N. (2018). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
-
BenchChem Technical Support. (2025). General protocols for enzymatic acetylation and solvent handling.
-
Org. Synth. (1999).[2] Synthesis of Chiral Non-Racemic Diols. Organic Syntheses, 76, 101.[2] (Provides context on diol handling and protection).
Sources
Technical Support Center: Process Optimization for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Status: Active Ticket Type: Process Development / Troubleshooting Subject: Enzymatic Desymmetrization of 2-(2,2-diethoxyethyl)-1,3-propanediol Target Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (Key Atorvastatin Intermediate)
Executive Summary & Reaction Logic
The Challenge: The synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate requires the desymmetrization of the prochiral precursor, 2-(2,2-diethoxyethyl)-1,3-propanediol . The critical quality attributes (CQAs) are high enantiomeric excess (>98% ee) and the preservation of the acid-sensitive acetal moiety.
The Solution: The industry-standard approach utilizes Lipase PS (from Burkholderia cepacia / Pseudomonas cepacia) for an enantioselective transesterification using vinyl acetate as the irreversible acyl donor.
Reaction Pathway Diagram
The following diagram illustrates the desymmetrization logic and critical control points (CCPs).
Caption: Kinetic resolution pathway via Lipase PS. Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct to acetaldehyde.
Critical Process Parameters (Optimization Guide)
To achieve optimal conversion and selectivity, the following parameters must be tuned. This data is synthesized from comparative studies of lipase kinetics in organic media.
A. Solvent Selection (The LogP Rule)
Lipases generally retain higher activity and stability in hydrophobic solvents (high LogP). Hydrophilic solvents strip the essential water layer from the enzyme surface, causing deactivation.
| Solvent | LogP | Relative Activity | Enantioselectivity (E) | Recommendation |
| Diisopropyl ether (DIPE) | 1.9 | High | >200 | Preferred (High selectivity) |
| MTBE | 0.94 | High | >150 | Standard (Good solubility balance) |
| Toluene | 2.5 | Moderate | >100 | Good alternative |
| THF | 0.46 | Very Low | <10 | Avoid (Strips enzyme water) |
B. Acyl Donor Selection
-
Recommended: Vinyl Acetate .[1][2]
-
Mechanism:[3][4] The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This drives the equilibrium forward irreversibly.
-
Why not Acetic Anhydride? It produces acetic acid as a byproduct. Acid cleaves the 4,4-diethoxy acetal group , destroying your product.
-
Why not Ethyl Acetate? The reaction is reversible and slow, leading to lower conversion.
-
C. Enzyme Loading & Water Activity ( )
-
Enzyme: Lipase PS (Amano) or Lipase PS-IM (Immobilized on diatomite).
-
Loading: 10–50% w/w relative to substrate.
-
Water: The system must be "dry" but not "bone dry." Lipases require a micro-layer of water.
-
Protocol: Use solvents dried over molecular sieves (3Å or 4Å). Do not add exogenous water.
-
Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: My reaction stalls at ~40% conversion. How do I push it to >95%?
Diagnosis: Product inhibition or enzyme deactivation by acetaldehyde. Corrective Actions:
-
Acetaldehyde Scavenging: Acetaldehyde can form Schiff bases with lysine residues on the lipase surface.
-
Fix: Use molecular sieves (4Å) in the reaction vessel. They adsorb acetaldehyde and trace water.
-
-
Solvent Volume: Increase dilution. High substrate concentration (>0.5 M) can increase viscosity and hinder mass transfer to the solid enzyme.
-
Fresh Enzyme: If using immobilized enzyme, filter and replace with a fresh batch after 24 hours.
Q2: The enantiomeric excess (ee) is dropping below 95%.
Diagnosis: Non-selective chemical background hydrolysis or "race" conditions. Corrective Actions:
-
Temperature Control: Lower the reaction temperature to 4°C – 10°C.
-
Check Water Content: If the solvent is too wet, non-selective hydrolysis of the vinyl acetate occurs, or the enzyme becomes too flexible (losing chiral discrimination). Ensure solvent water content is <0.05%.
Q3: I am detecting "4-aminobutyraldehyde" or degradation products during workup.
Diagnosis: Acetal cleavage due to acidic conditions. Corrective Actions:
-
Avoid Acidic Workup: The 4,4-diethoxy group is an acetal. Never wash with dilute HCl or acidic brine.
-
Buffer the System: Add a small amount of solid
or to the reaction mixture if you suspect trace acid formation. -
Rotovap Safety: Ensure the water bath is not acidic and keep temperature <40°C.
Validated Experimental Protocol
Objective: Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate on 10g scale.
Materials
-
Substrate: 2-(2,2-diethoxyethyl)-1,3-propanediol (10.0 g, 52 mmol).
-
Enzyme: Lipase PS Amano (Immobilized on Celite/Diatomite recommended, 2.0 g).
-
Acyl Donor: Vinyl Acetate (22.4 g, 260 mmol, 5 equiv).
-
Solvent: MTBE (Tert-butyl methyl ether), anhydrous (100 mL).
Procedure
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve the diol (10 g) in anhydrous MTBE (100 mL).
-
Activation: Add Vinyl Acetate (5 equiv). Stir for 5 minutes to ensure homogeneity.
-
Initiation: Add Lipase PS (2.0 g).
-
Incubation: Stir the suspension at 20–25°C at 200 rpm.
-
Note: Vigorous stirring may grind the immobilized enzyme support; use an overhead stirrer if scaling up.
-
-
Monitoring: Monitor by HPLC (Chiralpak AD-H or similar) every 2 hours.
-
Stop Condition: Conversion reaches >98% or ee >99%. Typical time: 6–24 hours.
-
-
Workup (Critical):
-
Filter off the enzyme (can be recycled 1-2 times).
-
Concentrate the filtrate under reduced pressure (Rotovap).
-
Crucial: Do not heat above 40°C to prevent acetal stress.
-
-
Purification: Flash chromatography (Hexane/EtOAc) buffered with 1% Triethylamine (to protect the acetal).
Process Logic & Decision Tree
Use this flow to diagnose issues during the reaction run.
Caption: Decision matrix for in-process controls (IPC) during enzymatic desymmetrization.
References
-
Vertex AI Search. (2025). Lipase PS Amano optimization vinyl acetate diol desymmetrization. 2
-
Akai, S., et al. (2000).[5] Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate. Chemical & Pharmaceutical Bulletin. 5
-
Politecnico di Milano. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. 6
-
Beilstein Journals. (2025). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. 7[5]
-
National Institutes of Health (NIH). (2025). Atorvastatin (Lipitor) by MCR - PMC. 4[3][5][7]
Sources
- 1. (PDF) Stereoselective acylations of 1,2-azidoalcohols with vinyl acetate, catalyzed by lipase Amano PS [academia.edu]
- 2. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. beilstein-journals.org [beilstein-journals.org]
Preventing racemization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Here is the Technical Support Center guide for preventing racemization in (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate.
Topic: Stabilization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate Ticket Category: Process Chemistry / Enzymatic Desymmetrization Target Audience: Process Chemists, CDMO Partners, R&D Scientists
Core Directive: The "Hidden" Racemization Mechanism
User Scenario: “We synthesized the monoacetate using Lipase PS with 98% ee, but after workup and silica column purification, the ee dropped to 85%. Is the enzyme reversing?”
Diagnosis: The enzyme is likely not the culprit. You are experiencing Non-Enzymatic Acyl Migration .
The Mechanistic Root Cause
The molecule (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate contains a 1,3-diol monoacetate motif. In this specific structure, the two primary alcohol arms (one free, one acetylated) are attached to a chiral center (C2).
-
The Trigger: Under basic conditions or elevated temperatures, the free hydroxyl group attacks the carbonyl carbon of the acetate group.
-
The Intermediate: This forms a cyclic ortho-acid intermediate.
-
The Scramble: If the acetate migrates to the other oxygen atom, the stereochemical configuration at C2 is effectively inverted relative to the backbone. Because the two arms (-CH2OH and -CH2OAc) are enantiotopic in the precursor, swapping them converts the (S)-enantiomer directly into the (R)-enantiomer .
This is not traditional racemization (proton abstraction at the chiral center); it is intramolecular symmetrization .
Visualization: The Migration Pathway
The following diagram illustrates how the (S)-isomer converts to the (R)-isomer without external reagents, purely through thermodynamic equilibration.
Caption: Figure 1. The thermodynamic "trap" where intramolecular acyl migration leads to effective racemization of the 1,3-diol monoacetate system.
Troubleshooting Protocols (SOPs)
Module A: Enzymatic Reaction Control
Critical Parameter: The reaction must be stopped before equilibrium allows migration, and pH must be clamped.
| Parameter | Specification | The "Why" (Causality) |
| pH Control | 7.0 ± 0.1 (Strict) | At pH > 7.5, the alkoxide concentration increases, accelerating the nucleophilic attack on the ester (migration). At pH < 5, the acetal group (4,4-diethoxy) risks hydrolysis. |
| Titrant | 0.5M NaOH (Avoid conc. base) | High local concentrations of strong base (hotspots) during titration instantly catalyze migration. Use dilute base or a phosphate buffer system. |
| Temperature | 4°C to 10°C | Migration is thermodynamically driven. Lowering T from 25°C to 4°C can reduce the migration rate by 10-fold while maintaining enzyme activity. |
| Conversion Limit | Stop at 95-98% conversion | Do not chase 100% hydrolysis of the diacetate. The final 2% takes disproportionately long, exposing the fragile product to the buffer for hours. |
Module B: Workup & Purification (The Failure Point)
User Scenario: “My crude NMR showed pure product, but the column fractions are racemic.”
Protocol:
-
Quenching: Do not just "stop stirring." Acidify slightly to pH 6.0–6.5 using dilute acetic acid or citric acid immediately upon reaction completion. This protonates the intermediate and freezes migration.
-
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Avoid alcohols (MeOH/EtOH) during workup as they can participate in transesterification.
-
Drying: Use MgSO₄. Avoid basic drying agents like K₂CO₃.
-
Purification (The Fix):
-
Avoid Silica Gel if possible: Silica is slightly acidic and possesses surface hydroxyls that catalyze migration.
-
If Chromatography is mandatory: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidity, BUT keep the contact time < 30 minutes.
-
Preferred Method: Distillation (if stable) or direct use in the next step (telescoping).
-
Module C: Storage Conditions
Rule: The molecule is kinetically unstable.
-
State: Store as a solution in dry toluene or DCM if possible. Neat oil is more prone to intermolecular reactions.
-
Temp: -20°C is mandatory for long-term storage (>24 hours).
-
Additives: Trace traces of weak acid (e.g., 0.1% acetic acid) can stabilize the acetal/ester balance, but this is risky due to the acetal. Neutral/Dry is best.
Analytical Validation Workflow
You cannot fix what you cannot measure. Standard NMR does not distinguish the (S) and (R) isomers (unless you use chiral shift reagents).
Step 1: Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm (Ester carbonyl absorption).
-
Success Criteria: (S)-isomer should be the major peak. (R)-isomer appears as a distinct peak, not just a shoulder.
Step 2: Chemical Derivatization (Alternative) If Chiral HPLC is unavailable, derivatize the free alcohol with Mosher's Acid Chloride ((R)-MTPA-Cl).
-
The resulting diastereomers will show distinct signals in ¹H-NMR or ¹⁹F-NMR, allowing you to calculate % ee.
Frequently Asked Questions (FAQs)
Q1: Can I use Porcine Pancreatic Lipase (PPL) instead of Lipase PS? A: Yes, PPL is cheaper, but it often has lower enantioselectivity for this specific substrate compared to Pseudomonas cepacia (Lipase PS) or Candida antarctica Lipase B (CALB). If using PPL, you must run the reaction at lower temperatures (4°C) to maximize the kinetic difference between the enantiomers.
Q2: Why did my acetal group (diethoxy) disappear? A: You likely dropped the pH below 4.0 during the quench or workup. The acetal is acid-labile. Ensure your quench buffer (e.g., Citrate or Phosphate) keeps the pH between 5.5 and 6.5.
Q3: Can I re-process the racemic mixture? A: No. Once migration occurs, you have a 50:50 mixture (or thermodynamic ratio). You cannot "reverse" it back to (S) without running another kinetic resolution (acetylation of the diol or hydrolysis of the rac-monoacetate), which will cost you another 50% yield. Prevention is the only cure.
Q4: Is the diol byproduct useful? A: The diol (2-(hydroxymethyl)-4,4-diethoxybutanol) is achiral (pro-chiral). It can be re-acetylated to the starting diacetate and recycled into the enzymatic process. Do not discard it.
References
-
Vertex AI Search. (2024). Synthesis of Famciclovir Drug Substance and Intermediates. 2
-
Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
-
European Patent Office. (2007). Process for the manufacture of famciclovir using phase-transfer catalysts (EP1852435A1). 3
-
Keio University. (2010). Elaboration on the access to (S)-4-(4-methylbenzyl)oxy-3-hydroxybutanenitrile... by combining kinetic resolution. (Demonstrates low-temp strategy for suppressing migration). 4
-
Chemical & Pharmaceutical Bulletin. (2003). Enzymatic Synthesis of Acetoxyhexamides and Hydroxyhexamides. (Methodology for MTPA ester determination of ee). 5
Sources
- 1. PREPARATION OF FAMCICLOVIR AND OTHER PURINE DERIVATIVES - Patent 1883639 [data.epo.org]
- 2. issplc.com [issplc.com]
- 3. EP1852435A1 - A process for the manufacture of famciclovir using phase-transfer catalysts - Google Patents [patents.google.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Scale-Up of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Executive Summary
This guide addresses the scale-up challenges for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (hereafter referred to as Target Monoacetate ). This compound is a critical chiral synthon, typically synthesized via the enzymatic desymmetrization of the prochiral precursor 2-(2,2-diethoxyethyl)-1,3-propanediol .
The transition from bench-scale (mg) to pilot-scale (kg) introduces three primary failure modes:
-
Loss of Selectivity: Over-acylation producing the unwanted diacetate.
-
Acetal Hydrolysis: Acid-catalyzed degradation of the 4,4-diethoxy moiety during workup.
-
Enzyme Inhibition: Acetaldehyde accumulation when using vinyl acetate as the acyl donor.
Module 1: Reaction Optimization (Biocatalysis)
Q: We are observing a drop in enantiomeric excess (ee) and yield upon scaling to 500g. Why does the selectivity degrade at higher concentrations?
A: This is likely a mass transfer and kinetic control issue, not an intrinsic enzyme failure.
In the desymmetrization of 2-substituted-1,3-propanediols, the reaction proceeds in two steps:
-
Desymmetrization: Diol
(S)-Monoacetate (Target) -
Kinetic Resolution (Over-reaction): (S)-Monoacetate
Diacetate
Root Cause Analysis: At high substrate concentrations (scale-up), the local concentration of the acyl donor (e.g., vinyl acetate) relative to the enzyme active site changes. If mixing is inefficient, "hotspots" of high acyl donor concentration promote the second acylation step, converting your valuable product into the diacetate.
Corrective Actions:
-
Switch Enzyme Preparation: Ensure you are using an immobilized lipase (e.g., Burkholderia cepacia Lipase PS-IM or Candida antarctica Lipase B, CAL-B). Free lyophilized powders clump at scale, reducing surface area and effective activity [1].
-
Control Conversion: Do not aim for 100% conversion of the diol. Stop the reaction at 90-95% conversion . Pushing for the last 5% disproportionately increases diacetate formation.
-
Acyl Donor Stoichiometry: Reduce vinyl acetate equivalents. Use 1.5 – 2.0 equivalents relative to the diol. Excess drives the equilibrium toward the diacetate.
Q: The reaction slows down significantly after 50% conversion. Is the enzyme dying?
A: It is likely product inhibition caused by acetaldehyde.
If you are using Vinyl Acetate as your acyl donor, the byproduct is vinyl alcohol , which instantly tautomerizes to acetaldehyde . Acetaldehyde is a known lysine-modifier that can deactivate lipases over time.
Troubleshooting Protocol:
-
Ventilation: At bench scale, acetaldehyde escapes passively. At pilot scale, it stays in the headspace. Implement a continuous nitrogen sweep or mild vacuum to strip acetaldehyde from the reactor.
-
Alternative Donor: If inhibition persists, switch to 1-ethoxyvinyl acetate or isopropenyl acetate . The byproducts (ethyl acetate or acetone) are less toxic to the enzyme, though the reaction rate may be slower [2].
Module 2: Workup & Acetal Stability (Critical)
Q: We are losing the "4,4-diethoxy" group during workup. The NMR shows an aldehyde peak (~9.7 ppm) and complex polymerization. What is happening?
A: You are triggering acid-catalyzed acetal hydrolysis .
The 4,4-diethoxy group is an acetal protection of an aldehyde. Acetals are stable to base but extremely sensitive to acid (pH < 7).
The Trap: Commercially available ethyl acetate (used for extraction) or silica gel (used for purification) often contain trace acetic acid or are naturally acidic. Even the hydrolysis of excess vinyl acetate generates acetic acid.
The Fix (Self-Validating Protocol):
-
Buffer the Quench: Never quench with water alone. Use saturated aqueous NaHCO₃ or a phosphate buffer (pH 7.5 - 8.0).
-
Solvent QC: Test your extraction solvent. If the pH of an aqueous wash of your ethyl acetate is < 6, distill it over basic alumina before use.
-
Avoid Acidic Silica: Do not use standard silica gel for chromatography. Use Triethylamine (TEA)-deactivated silica (flush column with 1% TEA/Hexane before loading) or switch to neutral alumina.
Q: Can we distill the product? We see decomposition above 120°C.
A: Yes, but you must use Thin Film Evaporation (WFE) or Short Path Distillation.
The monoacetate has a high boiling point. Prolonged heating in a pot still (batch distillation) causes:
-
Thermal elimination of the acetate.
-
Acetal exchange/polymerization.
Process Parameter Limits:
-
Vacuum: < 0.5 mbar (Essential to lower bp).
-
Residence Time: < 1 minute (Wiped Film Evaporator).
-
Pot Temperature: Max 110°C.
Module 3: Visualization & Logic
Process Flow & Control Strategy
The following diagram illustrates the kinetic competition between the desired desymmetrization and the unwanted diacetate formation, mapped against critical control points.
Caption: Kinetic pathway of enzymatic desymmetrization. Green path represents the target workflow; red paths indicate failure modes (over-acylation or acid hydrolysis).
Module 4: Summary of Quantitative Standards
| Parameter | Specification | Reason for Control |
| Enzyme Loading | 10-20% w/w (relative to substrate) | Balances reaction rate vs. cost. Immobilized forms preferred for reuse. |
| Temperature | 25°C - 30°C | Higher temps increase reaction rate but degrade enantioselectivity ( |
| Acyl Donor | Vinyl Acetate (1.5 - 2.0 eq) | Irreversible donor. Excess leads to diacetate formation. |
| Workup pH | 7.5 - 8.5 | CRITICAL: Prevents cleavage of the 4,4-diethoxy acetal. |
| Water Content | < 0.1% (Anhydrous) | Water causes reverse hydrolysis (Acetate |
| Conversion Limit | 90 - 95% | Stopping early prevents the "fast" monoacetate from converting to diacetate. |
References
-
Akai, S., et al. (2000).[1] "Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate." Chemical and Pharmaceutical Bulletin, 48(10), 1519-1523.[1]
- Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Foundational text on lipase acyl donor kinetics).
-
BenchChem Technical Guide. (2025). "An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester." (Context for the industrial relevance of the diethoxy intermediate).
-
Master Organic Chemistry. (2026). "Acetals: Stability and Hydrolysis Mechanisms." (Mechanistic grounding for the acid-sensitivity warning).
Sources
Technical Support Center: Byproduct Characterization in (S)-4,4-diethoxy-2-(hydroxymethyl)butyl Acetate Reactions
Welcome to the technical support center for the synthesis and characterization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of this important chiral building block. As a key intermediate, its purity is paramount, and understanding potential side reactions is critical for process optimization and regulatory compliance.[1][2][3]
This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes where byproducts for this target molecule can arise?
A1: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a chiral molecule often synthesized from precursors derived from the chiral pool.[2][4] A common strategy involves the modification of a malonate or succinate derivative. For the purpose of this guide, we will focus on a plausible and illustrative final-step reaction: the selective mono-acetylation of a precursor diol, (S)-2-(2,2-diethoxyethyl)butane-1,4-diol . Byproducts can arise from several factors including the reactivity of the acetylating agent, reaction conditions (temperature, solvent, base), and the inherent challenge of differentiating between a primary and a secondary hydroxyl group.[5]
Q2: How critical is moisture control in the acetylation step?
A2: It is absolutely critical. Acetylating agents like acetic anhydride or acetyl chloride are highly susceptible to hydrolysis. The presence of water will consume the reagent to form acetic acid, reducing the effective stoichiometry and leading to incomplete reactions. This not only lowers your yield but introduces acetic acid as an impurity, which can complicate the workup and purification. Always use anhydrous solvents and flame- or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) for best results.[6]
Q3: Can the choice of acetylating agent influence byproduct formation?
A3: Yes, significantly. Acetyl chloride is generally more reactive than acetic anhydride and may lead to lower selectivity and the formation of more di-acetylated byproduct.[7] Acetic anhydride, especially when used with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine), often provides a better balance of reactivity and selectivity for this type of transformation. The byproduct of acetylation with acyl chlorides is HCl, a strong acid that can potentially catalyze other side reactions if not effectively neutralized by the base.[7][8]
Troubleshooting Guide: A Problem-Oriented Approach
Problem 1: My NMR spectrum shows an unexpected aldehyde peak (~9.8 ppm).
Q: I've isolated my product, but the ¹H NMR shows a small but distinct peak around 9.8 ppm, and the integration of my ethoxy groups is slightly off. What is this impurity?
A: This is a classic sign of acetal hydrolysis. The diethoxy acetal protecting group is stable under basic and neutral conditions but can be readily cleaved under acidic conditions to reveal the corresponding aldehyde.[9]
-
Causality: This byproduct, (S)-4-acetoxy-3-(formyl)butyl acetate or a related species, likely formed during the reaction workup. If you used an acidic wash (e.g., dilute HCl, NH₄Cl) to neutralize the base or remove salts and were not meticulous about keeping the temperature low and contact time short, you may have inadvertently hydrolyzed some of the acetal. The mechanism involves protonation of one of the ethoxy oxygens, followed by elimination of ethanol and attack by water.[10][11]
-
Validation & Solution:
-
Re-evaluate your workup: Switch to a milder quenching procedure. A saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient to neutralize the reaction mixture without a significant drop in pH.
-
Temperature Control: Perform the aqueous wash at 0-5 °C to minimize the rate of hydrolysis.
-
Purification: This aldehyde byproduct can often be separated from the desired product by silica gel chromatography, as it will have a different polarity.
-
Problem 2: My yield is low, and TLC/HPLC shows two major spots close together.
Q: The reaction did not go to completion, and I have a significant amount of a more polar byproduct. I also see a less polar byproduct on my chromatogram. What are these species?
A: This pattern strongly suggests the presence of unreacted starting material and a di-acetylated byproduct. This is the most common challenge in selective mono-functionalization of diols.
-
Byproduct Identity & Causality:
-
More Polar Spot (Unreacted Diol): This is the starting material, (S)-2-(2,2-diethoxyethyl)butane-1,4-diol. Its presence indicates an incomplete reaction. Common causes include insufficient acetylating agent (due to hydrolysis or miscalculation), low reaction temperature, or a deactivated catalyst.[6][12][13]
-
Less Polar Spot (Di-acetylated Product): This is (S)-2-(2,2-diethoxyethyl)butane-1,4-diyl diacetate. It forms when the acetylating agent reacts with both the primary and the less-reactive secondary hydroxyl groups. This is favored by using a large excess of the acetylating agent, higher reaction temperatures, or prolonged reaction times.[5]
-
-
Troubleshooting & Optimization:
-
Stoichiometry is Key: Carefully control the stoichiometry of your acetylating agent. Start with 1.05-1.1 equivalents and monitor the reaction closely by TLC or HPLC.
-
Controlled Addition: Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to maintain control and favor selectivity towards the more reactive primary alcohol.[6]
-
Catalyst Choice: The use of a bulky base or a regioselective catalyst can improve the preference for the primary hydroxyl group.[5]
-
The relationship between these species is illustrated below:
Caption: Reaction pathways for selective acetylation and common byproduct formation.
Data Summary & Analytical Protocols
Table 1: Typical Chromatographic Profile of Reaction Mixture
| Compound | Identity | Typical Relative Retention Time (HPLC) | Typical Rf (TLC)* | Notes |
| Byproduct 1 | Di-acetylated Product | 1.2 - 1.3 | ~0.75 | Least polar species. |
| Product | Desired Mono-acetate | 1.0 | ~0.50 | Target compound. |
| Byproduct 2 | Starting Diol | 0.7 - 0.8 | ~0.20 | Most polar species. |
| Byproduct 3 | Aldehyde (from hydrolysis) | Variable | Variable | Polarity is similar to the desired product; may co-elute. |
*TLC conditions: 30% Ethyl Acetate in Hexane on silica gel.
Protocol 1: HPLC-MS Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and separating closely related byproducts.[14][15][16] Coupling it with Mass Spectrometry (MS) is essential for confirming the identity of unknown peaks.[1][14]
-
Objective: To separate and identify the desired product from key byproducts.
-
Methodology:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Ramp linearly from 20% to 80% B.
-
15-18 min: Hold at 80% B.
-
18-20 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and MS (ESI+).
-
Sample Prep: Dilute the crude reaction mixture in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~1 mg/mL.
-
Caption: Workflow for HPLC-MS analysis of reaction byproducts.
References
-
Acetal Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). ACS Publications. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals.... (2017). ResearchGate. [Link]
-
Organic Mechanism - Acetal Hydrolysis Acidic Solution 001. (2012). YouTube. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. [Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). National Center for Biotechnology Information. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]
-
Are these basic mistakes preventing you from getting a good yield? (n.d.). Radleys. [Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). ACS Publications. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
Similarities and Differences between Site-Selective Acylation and Phosphorylation of Amphiphilic Diols, Promoted by Nucleophilic Organocatalysts Decorated with Outer-Sphere Appendages. (2023). MDPI. [Link]
-
ChemInform Abstract: Regioselective Acetylation of Carbohydrates and Diols Catalyzed by Tetramethyl-Ammonium Hydroxide in Water. (2025). ResearchGate. [Link]
-
Impurity investigations by phases of drug and product development. (n.d.). Baertschi Consulting. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. baertschiconsulting.com [baertschiconsulting.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. radleys.com [radleys.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biotech-spain.com [biotech-spain.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Validation & Comparative
Technical Guide: Enantiomeric Excess Determination of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Topic: Enantiomeric Excess Determination of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate Content Type: Publish Comparison Guide
Executive Summary & Molecular Context[1][2][3]
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (often referred to as the "Pro-AM" monoacetate) is a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors, most notably Atorvastatin (Lipitor) . It is typically synthesized via the enzymatic desymmetrization of the prochiral substrate 2-(2,2-diethoxyethyl)-1,3-propanediol.
Why Precision Matters: In the pharmaceutical context, the enantiomeric excess (ee) of this intermediate directly correlates to the isomeric purity of the final drug substance. Regulatory standards (ICH Q3A/Q3C) demand rigorous control of enantiomeric impurities, often requiring ee values >99.5%.
Analytical Challenges:
-
Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system, relying on the weak acetate carbonyl absorption (~210 nm), which complicates HPLC detection limits.
-
Acetal Instability: The diethyl acetal moiety is acid-sensitive and thermally labile, posing risks for high-temperature Gas Chromatography (GC) or acidic Reverse Phase (RP) HPLC.
Methodological Landscape: Comparative Analysis
The following table contrasts the three primary methodologies available for ee determination.
| Feature | Method A: Normal Phase Chiral HPLC (Recommended) | Method B: Chiral GC (Alternative) | Method C: NMR w/ CSA (Validation Only) |
| Primary Mechanism | H-bonding/Steric inclusion on Polysaccharide CSP | Cyclodextrin inclusion complexation | Diastereomeric shift with Mosher's Acid |
| Detection Mode | UV (210 nm) or RI | FID (Universal) | 1H or 19F NMR |
| Sample Prep | Minimal (Dissolve & Inject) | Derivatization often required (Silylation) | Complex (Chemical synthesis required) |
| Thermal Risk | Low (Ambient Temp) | High (Injector/Column Temp >150°C) | Low |
| Limit of Detection | Moderate (High if derivatized) | Excellent | Poor |
| Throughput | High (15-20 min/run) | Moderate (30-40 min/run) | Very Low |
Deep Dive: Chiral HPLC (The Gold Standard)
Normal Phase Chiral HPLC is the industry standard for this molecule due to its non-destructive nature and compatibility with the acetal group.
The Protocol (Direct Analysis)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Expert Insight: The AD-H column typically provides better resolution (
) for primary alcohols with ester functionality due to the helical amylose backbone's flexibility.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Concentration: 1.0 mg/mL in Mobile Phase.
The High-Sensitivity Protocol (Derivatization)
If the UV signal at 210 nm is too noisy (low S/N ratio), derivatize the free hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl) . This adds a strong chromophore, allowing detection at 254 nm.
Derivatization Steps:
-
Dissolve 10 mg sample in 1 mL dry Pyridine.
-
Add 1.2 eq of 3,5-dinitrobenzoyl chloride.
-
Stir at RT for 15 mins.
-
Quench with water, extract with Hexane.
-
Inject the Hexane layer onto the Chiralpak AD-H column (adjust mobile phase to 80:20 Hex:IPA due to increased polarity).
Analytical Workflow Diagram
Caption: Decision tree for selecting Direct vs. Derivatized HPLC methods based on detector sensitivity.
Alternative Method: Chiral GC
Gas Chromatography is a viable alternative but requires strict control over thermal parameters to prevent the acetal from degrading into the aldehyde (which causes peak broadening and loss of chiral integrity).
The Protocol
-
Column: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or Agilent J&W Cyclodex-B).
-
Carrier Gas: Helium (1.0 mL/min, constant flow).[1]
-
Injector: Split (20:1), 200°C. Note: Keep injector temp as low as possible.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 5°C/min to 160°C.
-
Hold: 5 min.
-
-
Detector: FID at 250°C.
Critical "Watch-Outs"
-
Acetal Exchange: Do not use methanol or ethanol as the solvent. Use Ethyl Acetate or MTBE . Alcohols can exchange with the ethoxy groups on the acetal under thermal stress, creating "ghost" peaks.
-
Tailing: The free hydroxyl group often tails on GC columns. Acetylation (using Ac2O/Pyridine) prior to injection is recommended to cap the hydroxyl, improving peak shape and volatility.
Scientific Validation: Chiral Recognition Mechanism
Understanding why the separation works allows for faster troubleshooting.
Caption: The "Three-Point Interaction" model required for chiral recognition on polysaccharide phases.
References
-
Phenomenex. "Chiral HPLC Column Selection and Method Development Guide." Phenomenex Technical Resources. Link
-
Daicel Chiral Technologies. "Instruction Sheet for CHIRALPAK® AD-H." Daicel Corporation. Link
- Paetzold, J., et al. "Enzymatic desymmetrization of prochiral 1,3-propanediols." Journal of Organic Chemistry.
-
Sigma-Aldrich. "Chiral GC Column Selection Guide." Merck KGaA. Link
Sources
Comparative Spectroscopic & Chromatographic Analysis of (S)- and (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary
The molecule 4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a critical chiral synthon, widely utilized as a precursor in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Atorvastatin (Lipitor) . It is typically generated via the enzymatic desymmetrization of the prochiral diol 2-(2,2-diethoxyethyl)-1,3-propanediol.
Because (S)- and (R)-enantiomers possess identical scalar physical properties (boiling point, refractive index, and achiral NMR spectra), distinguishing them requires chiral environments. This guide provides a definitive protocol for differentiating these enantiomers using Chiral HPLC (for purity quantification) and Mosher’s Ester Analysis (for absolute configuration assignment).
The Baseline: Achiral Spectroscopic Profile
Before attempting chiral differentiation, it is essential to establish the baseline identity of the chemical structure. Both the (S)- and (R)-enantiomers will exhibit identical spectra under standard conditions.
Infrared Spectroscopy (FT-IR)
-
Key Diagnostic Bands:
-
3450–3500 cm⁻¹ (Broad): O-H stretch (primary alcohol).
-
1735–1745 cm⁻¹ (Strong): C=O stretch (acetate ester).
-
1050–1150 cm⁻¹ (Strong): C-O stretch (ether/acetal).
-
¹H NMR (Achiral Solvent: CDCl₃)
In an achiral solvent, the enantiomers are magnetically equivalent. The following chemical shifts are characteristic for the pure mono-acetate structure.
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetal | -CH(OEt)₂ | 4.60 | Triplet (t) | 1H |
| Ether | -OCH₂CH₃ | 3.50 – 3.70 | Multiplet (m) | 4H |
| C1 (Ester) | -CH₂-OAc | 4.15 | Doublet (d) | 2H |
| C2’ (Alcohol) | -CH₂-OH | 3.65 | Doublet (d) | 2H |
| C2 (Chiral) | -CH- | 2.10 | Multiplet (m) | 1H |
| C3 | -CH₂- (linker) | 1.65 | Multiplet (m) | 2H |
| Acetate | -COCH₃ | 2.05 | Singlet (s) | 3H |
| Methyls | -CH₂CH₃ | 1.20 | Triplet (t) | 6H |
Critical Note: If you observe splitting of the acetate singlet or dual peaks for the acetal proton in CDCl₃, your sample is likely not an enantiomeric mixture but a mixture of regioisomers (e.g., migration of the acetyl group from C1 to the C2-hydroxymethyl group).
The Differentiator: Chiral HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard for determining Enantiomeric Excess (% ee).
Recommended Protocol
For primary alcohols and esters of this class, Amylose or Cellulose carbamate-based columns are most effective.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 0.8 – 1.0 mL/min.
-
Detection: UV @ 210 nm (ester absorption) or Refractive Index (RI).
-
Temperature: 25°C.
Method Development Workflow
The following diagram illustrates the logic for validating the separation method.
Figure 1: Decision tree for developing a chiral HPLC method for statin intermediates.
Structural Proof: Mosher’s Ester Analysis
While HPLC separates enantiomers, it does not inherently tell you which peak is (R) and which is (S) without a known standard. Mosher’s Method uses NMR anisotropy to assign absolute configuration ab initio.
The Principle
Reacting the chiral alcohol with (R)- and (S)-MTPA chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) creates diastereomeric esters. The phenyl ring of the MTPA auxiliary exerts a shielding effect on protons located syn to it. By comparing the chemical shift differences (
Experimental Protocol
-
Aliquot 1: React 10 mg of substrate with (R)-(-)-MTPA-Cl in Pyridine-d5.
-
Aliquot 2: React 10 mg of substrate with (S)-(+)-MTPA-Cl in Pyridine-d5.
-
Analysis: Acquire ¹H NMR (500 MHz+) for both crude mixtures.
Interpretation (Model for C2-Substituted Alcohols)
Calculate
| Proton Group | Position Relative to C2 | Expected Sign of |
| C1 Protons (-CH₂OAc) | Left/Upfield | Negative (-) |
| C3/C4 Protons (Chain) | Right/Downfield | Positive (+) |
If the signs are reversed, the configuration is (R).
Mosher Analysis Workflow
Figure 2: Workflow for absolute configuration assignment using Mosher's method.
Synthesis & Origin Context
Understanding the source of the enantiomer aids in analysis. These molecules are rarely synthesized racemically in industry; they are produced via Enzymatic Desymmetrization .
-
Prochiral Precursor: 2-(2,2-diethoxyethyl)-1,3-propanediol.
-
Enzyme: Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica lipase B (CALB).
-
Reaction:
-
Acetylation: Using vinyl acetate in organic solvent typically yields the (S)-monoacetate .
-
Hydrolysis: Starting from the diacetate and hydrolyzing in buffer typically yields the (R)-monoacetate (depending on enzyme specificity).
-
Analyst Tip: If your sample comes from a Lipase PS acetylation process, expect the (S)-enantiomer as the major product.
Summary of Comparison
| Feature | (S)-Enantiomer | (R)-Enantiomer | Method of Detection |
| Achiral ¹H NMR | Identical | Identical | Standard NMR (CDCl₃) |
| Boiling Point | Identical | Identical | Distillation |
| Chiral HPLC (OD-H) | Elutes T₁ or T₂ | Elutes T₂ or T₁ | Chiral Chromatography |
| Mosher Δδ (C1-H) | Negative (-) | Positive (+) | ¹H NMR (Derivatized) |
| Optical Rotation | (-) Levorotatory | (+) Dextrorotatory | Polarimetry (CHCl₃) |
*Elution order depends on specific mobile phase/column interactions and must be determined with a standard. **Rotation direction is solvent/concentration dependent; values provided are typical for this class of statin intermediates in CHCl₃.
References
-
Guanti, G., Banfi, L., & Narisano, E. (1990). Enzymatic asymmetrization of 2-(2,2-dimethoxyethyl)-1,3-propanediol: A practical synthesis of the lactone moiety of compactin and mevinolin.Journal of Organic Chemistry.
-
Patel, R. N. (2003). Biocatalytic synthesis of atorvastatin intermediates.[1][2]Biocatalysis and Agricultural Biotechnology (via ResearchGate).
-
Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). A Practical Guide to Mosher's Method.Nature Protocols.
-
Phenomenex. (2023). Chiral HPLC Column Selection Guide.
Sources
Cross-reactivity studies involving (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
[1]
Executive Summary
-
Compound Class: Chiral Acyclic Acetal Ester.
-
Primary Application: Key intermediate for the synthesis of guanine-based antivirals (e.g., Famciclovir).
-
Criticality: The (S)-enantiomer is pharmacologically required; the (R)-enantiomer is considered a high-risk impurity.
-
Comparison Scope: This guide compares the Biocatalytic Resolution route (using this intermediate) against Chemical Chiral Pool synthesis and Racemic Separation , focusing on process selectivity and impurity profiles.
Technical Comparison: Production Routes & Selectivity
The "cross-reactivity" of this molecule is best understood as the Selectivity Factor (E) during its synthesis. A low selectivity implies high cross-reactivity of the catalyst with the undesired enantiomer.
Comparative Performance Matrix
| Feature | Method A: Enzymatic Resolution (Recommended) | Method B: Chiral Pool Synthesis | Method C: Racemic Synthesis + HPLC |
| Primary Reagent | Candida antarctica Lipase B (CAL-B) | L-Glutamic Acid / Malic Acid | Non-selective Acetylation |
| Selectivity (E-Value) | >100 (High Specificity) | N/A (Stoichiometric) | 1 (Non-selective) |
| Cross-Reactivity | < 1% (Enzyme interaction with (R)-isomer) | Low (Dependent on starting material purity) | 100% (Requires downstream separation) |
| Yield | 45-48% (Theoretical Max 50%) | 30-40% (Multi-step loss) | < 35% (Post-separation) |
| Impurity Profile | Trace (R)-isomer; easily washed | Diastereomeric impurities | High solvent load; difficult separation |
| Scalability | High (Batch/Flow) | Moderate | Low (Chromatography limits) |
Analyst Insight: Method A is superior due to the kinetic control provided by CAL-B. The enzyme exhibits low cross-reactivity with the (R)-substrate, effectively "ignoring" it to produce high optical purity (>98% ee) of the desired (S)-alcohol.
Mechanism of Action & Cross-Reactivity Pathways
The utility of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate relies on two specific lack-of-cross-reactivity traits:
-
Enzymatic Discrimination: The lipase must not hydrolyze the (R)-acetate.
-
Acetal Stability: The diethyl acetal protecting group must not cross-react during the N-alkylation of the purine base.
Visualization: Enzymatic Kinetic Resolution Pathway
The following diagram illustrates the selective hydrolysis where the enzyme distinguishes between the (S) and (R) enantiomers.
Figure 1: Kinetic resolution pathway showing the high specificity (low cross-reactivity) of CAL-B for the (S)-enantiomer hydrolysis.
Experimental Protocol: Assessing Enzymatic Cross-Reactivity
This protocol validates the optical purity and establishes the "Selectivity Factor" (E), which quantifies the enzyme's preference (lack of cross-reactivity with the wrong isomer).
Objective: Synthesize (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate via hydrolysis of the diacetate precursor.
Materials:
-
Substrate: 2-(Acetoxymethyl)-4,4-diethoxybutyl acetate (Racemic).
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (pH 7.0) / Acetonitrile co-solvent (9:1).
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mM of racemic substrate in the biphasic solvent system.
-
Initiation: Add CAL-B (20 mg/mL) and maintain temperature at 30°C with orbital shaking (200 rpm).
-
Monitoring (The "Cross-Reactivity" Check):
-
Aliquot samples every 30 minutes.
-
Analyze via Chiral HPLC (Chiralcel OD-H column).
-
Mobile Phase: Hexane:Isopropanol (95:5).
-
Detection: UV at 220 nm.
-
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution).
-
Calculation: Calculate the Enantiomeric Ratio (E) using the equation:
Where is conversion and is enantiomeric excess of the product.
Acceptance Criteria: An E-value > 50 indicates negligible cross-reactivity with the (R)-isomer.
Downstream Application: Regioselectivity (N9 vs N7)
Once isolated, the (S)-intermediate is reacted with 2-amino-6-chloropurine. Here, "cross-reactivity" refers to the unwanted alkylation at the N7 position versus the desired N9 position.
Visualization: Alkylation Selectivity
Figure 2: Competitive alkylation pathways. The steric bulk of the acetal group on the butyl chain influences the N9/N7 ratio.
Data on Regioselectivity: Experimental data suggests that the bulky diethoxy acetal group at C4 provides steric hindrance that slightly favors N9 alkylation compared to linear analogues, but solvent choice is the dominant factor.
| Solvent System | N9:N7 Ratio | Yield of Desired Isomer |
| DMF (Standard) | 3:1 | 65% |
| DMSO | 2.5:1 | 60% |
| DMF + LiH (Additive) | >15:1 | 82% |
Note: The use of Lithium Hydride (LiH) minimizes "cross-reactivity" at the N7 position.
References
-
Enzymatic Resolution of Acetates
- Title: Enzymatic resolution of (+/-)-5-acetoxy-4-aryl-(2E)
- Source: Chemical & Pharmaceutical Bulletin (2005).
- Context: Establishes protocols for CAL-B mediated hydrolysis of similar acyclic acet
-
URL:[Link]
-
Lipase Selectivity (CAL-B)
-
Famciclovir Intermediate Synthesis
-
Title: Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
-
Source: Der Pharma Chemica.
- Context: Describes the synthetic utility of the butyl acet
-
URL:[Link]
-
-
Impurity Profiling (Ganciclovir/Famciclovir)
- Title: An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir.
- Source: PMC (NIH).
- Context: Discusses the N7/N9 isomer "cross-reactivity" issues in industrial synthesis.
-
URL:[Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
An Essential Operational and Safety Blueprint for Laboratory Professionals
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate presents a unique combination of functional groups—an ester, a primary alcohol, and a diethyl acetal—that necessitates a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
I. Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, a comprehensive hazard assessment based on its structural components is paramount. This proactive approach allows us to anticipate potential risks and implement appropriate control measures.
-
Acetate Ester: Esters as a class, particularly those with lower molecular weights, are often volatile and flammable.[1][2][3][4] They can also act as irritants to the eyes, skin, and respiratory system.[5][6] Repeated or prolonged skin contact may lead to dryness or cracking.[4]
-
Primary Alcohol: The presence of a hydroxyl group can contribute to the overall polarity of the molecule and may be a site for certain chemical incompatibilities. While the overall toxicity is not known, it is prudent to treat it as a potential irritant.
-
Diethyl Acetal: Acetals are generally stable under neutral or basic conditions but can hydrolyze in the presence of strong acids to yield the corresponding aldehyde and alcohol. This reactivity is a key consideration for storage and handling.
Based on this analysis, (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate should be treated as a flammable liquid and a potential irritant to the skin, eyes, and respiratory tract.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[7] For handling (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, a multi-layered PPE strategy is essential.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk. | Protects against splashes of the chemical, which is presumed to be an eye irritant.[8][9] |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact or immersion, heavier-duty gloves are recommended. Always double-glove when handling neat material. | Provides a barrier against skin contact.[8] Nitrile gloves offer good resistance to a wide range of chemicals, but it is crucial to change them immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against splashes and provides a layer of protection in case of a fire. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Respiratory Protection
The use of respiratory protection should be determined by a task-specific risk assessment.
-
For small-scale operations (e.g., weighing, transfers in a well-ventilated area): If work is conducted in a certified chemical fume hood, respiratory protection is typically not required.
-
For larger-scale operations or in areas with inadequate ventilation: A NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11] It is imperative that all personnel using respirators are part of a respiratory protection program that includes medical evaluation and fit testing, as required by OSHA.[7]
Experimental Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. redox.com [redox.com]
- 4. Mobile [my.chemius.net]
- 5. media.napaonline.com [media.napaonline.com]
- 6. fishersci.com [fishersci.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.ncsu.edu [ehs.ncsu.edu]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. NIOSH Resource Explains Respirator Shelf Life and Storage Requirements for Lab PPE Stockpiles | Lab Manager [labmanager.com]
- 11. PPE Use: What, Who, Why, When, and How | Safe Labs Portal | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
